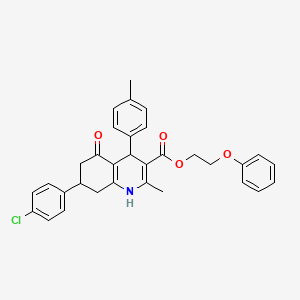

2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Beschreibung

The compound 2-phenoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate features a polyhydroquinoline core with a ketone at position 5, a phenoxyethyl ester at position 3, and aryl substituents at positions 4 (4-methylphenyl) and 7 (4-chlorophenyl).

Eigenschaften

IUPAC Name |

2-phenoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30ClNO4/c1-20-8-10-23(11-9-20)30-29(32(36)38-17-16-37-26-6-4-3-5-7-26)21(2)34-27-18-24(19-28(35)31(27)30)22-12-14-25(33)15-13-22/h3-15,24,30,34H,16-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTWDZSWAPFALD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OCCOC5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Cyclization: The formation of the hexahydroquinoline core through a cyclization reaction involving an appropriate precursor.

Substitution: Introduction of the phenoxyethyl, chlorophenyl, and methylphenyl groups through substitution reactions.

Esterification: Formation of the carboxylate ester group via esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Wissenschaftliche Forschungsanwendungen

2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound for developing new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in the Ester Group

The phenoxyethyl ester in the target compound distinguishes it from analogues with simpler esters (e.g., ethyl or methyl groups). For example:

- Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate () lacks the phenoxyethyl group and the 4-methylphenyl substituent. Its reduced lipophilicity may lower bioavailability compared to the target compound.

- Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate () uses a methyl ester and a 4-methoxyphenyl group, which could enhance solubility due to the methoxy group’s polarity .

Table 1: Ester Group and Aryl Substituent Comparisons

Aryl Substituent Effects

Core Structure and Conformational Flexibility

- Hexahydroquinoline vs.

- Crystal Structure Insights :

- The methyl ester analogue () adopts a twisted boat conformation in the dihydropyridine ring, with a dihedral angle of 86.1° between aromatic planes. This geometry could influence intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and packing efficiency .

- Ethyl ester derivatives () exhibit disorder in the ethoxy group, suggesting dynamic flexibility that might affect crystallinity and stability .

Pharmacological Activity Trends

- Anti-Inflammatory Potential: The ethyl ester analogue 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylic acid ethyl ester () shows notable activity at low doses, implying that chloro and methyl substituents enhance potency .

- Calcium Channel Modulation: Dihydropyridine derivatives () are established calcium channel blockers. The target compound’s hexahydroquinoline core may retain similar activity but with improved metabolic stability due to saturation .

Biologische Aktivität

2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound that belongs to the class of hexahydroquinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound and its potential therapeutic applications.

- Molecular Formula : C26H27ClO4

- Molecular Weight : 438.943 g/mol

- CAS Number : 71654-77-8

- LogP : 6.10050 (indicating lipophilicity)

Quinoline derivatives like the one exhibit various mechanisms of action that contribute to their biological effects. The presence of both electron-donating and electron-withdrawing groups in its structure may enhance its interaction with biological targets such as enzymes and receptors.

Anticancer Activity

Research indicates that quinoline derivatives can inhibit tumor growth through various pathways:

- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and modulating the expression of apoptotic proteins .

- Cell Cycle Arrest : Some derivatives have been found to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .

Anti-inflammatory Effects

Quinoline derivatives are known to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators:

- Cytokine Modulation : Compounds similar to this hexahydroquinoline derivative have been shown to reduce levels of TNF-alpha and IL-6 in vitro .

Antimicrobial Properties

The antimicrobial activity of quinolines has been well-documented:

- Bacterial Inhibition : Some studies demonstrate effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .

- Antifungal Activity : Research indicates that certain quinoline derivatives can inhibit fungal growth effectively.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Activity :

- Anti-inflammatory Study :

- Antimicrobial Assessment :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.